molecular formula C4H10O3S B13989728 2-methylpropane-1-sulfonic Acid

2-methylpropane-1-sulfonic Acid

Cat. No.: B13989728
M. Wt: 138.19 g/mol
InChI Key: FKOZPUORKCHONH-UHFFFAOYSA-N
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Description

2-Methylpropane-1-sulfonic acid is an organic compound with the molecular formula C4H10O3S. It is a sulfonic acid derivative of isobutane and is known for its strong acidic properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropane-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of isobutylene with sulfuric acid. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. Another method involves the reaction of isobutylene with oleum, followed by hydrolysis to obtain the sulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted isobutylene compounds .

Mechanism of Action

The mechanism of action of 2-methylpropane-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. This property makes it effective in catalyzing reactions and modifying other molecules. The sulfonic acid group interacts with molecular targets through ionic and hydrogen bonding, influencing the reactivity and stability of the compounds it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropane-1-sulfonic acid is unique due to its branched structure, which provides distinct reactivity and solubility properties compared to linear sulfonic acids. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-methylpropane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOZPUORKCHONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867523
Record name 2-Methylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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